molecular formula C12H24N2O2 B14795540 tert-Butyl (R)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate

tert-Butyl (R)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Cat. No.: B14795540
M. Wt: 228.33 g/mol
InChI Key: MOJAUSWMTZEJEX-SECBINFHSA-N
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Description

tert-Butyl (2R)-2-(aminomethyl)-4,4-dimethyl-pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(aminomethyl)-4,4-dimethyl-pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous synthesis of tert-butyl esters, making the process more scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of chiral ligands and catalysts.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • Investigated for its role in the synthesis of bioactive compounds.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-4,4-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-Butyl (2R)-2-(aminomethyl)-4-methyl-pyrrolidine-1-carboxylate
  • tert-Butyl (2R)-2-(aminomethyl)-4,4-dimethyl-piperidine-1-carboxylate
  • tert-Butyl (2R)-2-(aminomethyl)-4,4-dimethyl-azetidine-1-carboxylate

Uniqueness:

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-12(4,5)6-9(14)7-13/h9H,6-8,13H2,1-5H3/t9-/m1/s1

InChI Key

MOJAUSWMTZEJEX-SECBINFHSA-N

Isomeric SMILES

CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)CN)C

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)CN)C

Origin of Product

United States

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